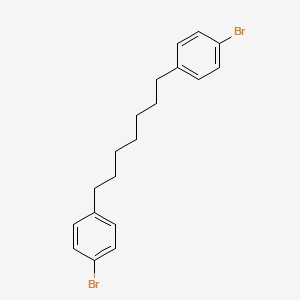

1,7-Bis(4-bromophenyl)heptane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[7-(4-bromophenyl)heptyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Br2/c20-18-12-8-16(9-13-18)6-4-2-1-3-5-7-17-10-14-19(21)15-11-17/h8-15H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLNMJJDFRDFTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCC2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,7 Bis 4 Bromophenyl Heptane and Its Key Intermediates

Advanced Synthetic Transformations and Derivatization

The presence of two terminal bromophenyl groups on a flexible heptane (B126788) chain makes 1,7-Bis(4-bromophenyl)heptane a valuable bifunctional building block. These bromine atoms serve as versatile handles for introducing a wide array of functional groups through modern synthetic methodologies.

The conversion of the aryl bromide functionalities of this compound into boronic acid or boronic ester groups is a key transformation, as these derivatives are crucial intermediates for Suzuki-Miyaura cross-coupling reactions. Two primary methods are generally employed for this transformation: halogen-metal exchange followed by borylation, and palladium-catalyzed borylation.

One common route involves a double lithium-halogen exchange reaction. This is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting dilithio species is then reacted with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. Subsequent acidic hydrolysis of the boronate ester intermediate yields the desired 1,7-bis(4-boronophenyl)heptane. Careful control of stoichiometry and temperature is crucial to ensure high yields and prevent side reactions.

Alternatively, the Miyaura borylation reaction offers a direct, palladium-catalyzed route to the corresponding boronic esters. researchgate.net In this method, this compound is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a suitable base. This reaction is known for its high functional group tolerance and generally provides the stable pinacol (B44631) boronate esters directly, which can be used in subsequent coupling reactions without further modification.

| Method | Reagents & Catalysts | Solvent | General Conditions |

|---|---|---|---|

| Lithiation-Borylation | 1. n-Butyllithium (n-BuLi) 2. Triisopropyl borate (B(O-iPr)₃) 3. Aqueous Acid (e.g., HCl) | Anhydrous THF | Low temperature (-78 °C), Inert atmosphere (N₂ or Ar) |

| Miyaura Borylation | Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc) | Dioxane or Toluene (B28343) | Elevated temperature (e.g., 80-100 °C), Inert atmosphere |

The two bromine atoms on this compound serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of larger, more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between the bromophenyl units and various organoboranes. A specific application involves the double Suzuki coupling of this compound with an arylboronic acid to synthesize advanced materials such as liquid crystals. For instance, its reaction with (2,3-difluoro-4'-pentyl-[1,1'-biphenyl]-4-yl)boronic acid, catalyzed by Tetrakis(triphenylphosphine)palladium(0), leads to the formation of a complex dimeric mesogen. arxiv.org This reaction demonstrates the feasibility of a complete double substitution on the heptane scaffold. arxiv.org

| Reactants | Catalyst | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| This compound, (2,3-Difluoro-4'-pentyl-[1,1'-biphenyl]-4-yl)boronic acid | Pd(PPh₃)₄ | Aqueous Na₂CO₃ | 1,2-Dimethoxyethane (DME) | Reflux, 125 °C, 48 hours | 1,7-Bis(4'-(2,3-difluoro-4'-pentylbiphenyl-4-yl)phenyl)heptane |

Beyond the Suzuki coupling, the Sonogashira reaction provides a route to introduce alkyne functionalities. This reaction couples terminal alkynes with aryl halides, catalyzed by palladium and a copper co-catalyst. researchgate.net The double Sonogashira coupling of this compound with a suitable terminal alkyne, such as trimethylsilylacetylene, would yield a diaryl-diacetylene derivative, a rigid-rod like structure connected by a flexible linker. liverpool.ac.uk Such molecules are of interest in the fields of molecular wires and organic electronics. The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and an amine base such as triethylamine (B128534) or diisopropylamine. liverpool.ac.uk

Advanced Spectroscopic and Structural Elucidation of 1,7 Bis 4 Bromophenyl Heptane Derivatives

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in 1,7-bis(4-bromophenyl)heptane.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the distinct vibrational modes of its constituent parts: the aromatic rings, the aliphatic heptane (B126788) chain, and the carbon-bromine bonds.

The aromatic C-H stretching vibrations of the disubstituted benzene (B151609) rings are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the heptane chain methylenes (–CH₂–) typically result in strong absorptions in the 2850–2960 cm⁻¹ region. Vibrations corresponding to the carbon-carbon stretching within the aromatic ring usually produce a series of peaks in the 1450–1600 cm⁻¹ range. The C-H bending vibrations of the aliphatic chain are anticipated around 1465 cm⁻¹. The presence of a para-substituted benzene ring is often confirmed by a strong band in the 800–840 cm⁻¹ region due to out-of-plane C-H bending. The C-Br stretching vibration is expected to produce a strong absorption in the lower wavenumber "fingerprint" region, typically between 600 and 500 cm⁻¹.

Expected FT-IR Vibrational Assignments for this compound

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretching | Aromatic (Benzene Ring) |

| 2960–2850 | C-H Asymmetric & Symmetric Stretching | Aliphatic (–CH₂–) |

| ~1590, ~1485 | C=C Stretching | Aromatic (Benzene Ring) |

| ~1465 | C-H Bending (Scissoring) | Aliphatic (–CH₂–) |

| 840–800 | C-H Out-of-Plane Bending | p-Disubstituted Benzene |

| 600–500 | C-Br Stretching | Bromo-Aromatic |

Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the molecule. The symmetric "breathing" vibration of the para-disubstituted aromatic ring is expected to produce a strong and characteristic Raman band. Aromatic C=C stretching vibrations also give rise to prominent peaks. The aliphatic backbone should contribute with signals corresponding to C-C stretching and CH₂ twisting and rocking modes. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the benzene ring, which are often weak in the IR spectrum.

Expected FT-Raman Vibrational Assignments for this compound

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretching | Aromatic (Benzene Ring) |

| 2960–2850 | C-H Stretching | Aliphatic (–CH₂–) |

| ~1600 | C=C Stretching | Aromatic (Benzene Ring) |

| ~1280 | C-H In-Plane Bending | Aromatic (Benzene Ring) |

| ~800 | Ring Breathing | p-Disubstituted Benzene |

| 600–500 | C-Br Stretching | Bromo-Aromatic |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. The symmetry of this compound simplifies its NMR spectra, providing clear diagnostic signals.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aromatic and aliphatic protons. arxiv.org The two chemically equivalent bromophenyl groups result in a characteristic AA'BB' system for the aromatic protons. arxiv.org The protons on the carbons adjacent to the bromine (ortho-protons) appear as a doublet, as do the protons on the carbons adjacent to the heptyl chain (meta-protons). arxiv.org

The aliphatic heptane chain shows three sets of proton signals due to molecular symmetry. The protons on the carbons directly attached to the phenyl rings (α-CH₂) appear as a triplet. The adjacent protons (β-CH₂) appear as a multiplet, and the three central methylene (B1212753) groups (γ- and δ-CH₂), being in very similar chemical environments, overlap to form a broad multiplet. arxiv.org

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration (No. of H) | Assignment |

|---|---|---|---|---|

| 7.38 | d | 8.4 | 4H | Aromatic H (ortho to Br) |

| 7.04 | d | 8.6 | 4H | Aromatic H (meta to Br) |

| 2.55 | t | 7.7 | 4H | α-CH₂ (Benzylic) |

| 1.61–1.53 | m | - | 4H | β-CH₂ |

| 1.35–1.24 | m | - | 6H | γ-CH₂ and δ-CH₂ |

Data sourced from literature. arxiv.org

The ¹³C NMR spectrum further confirms the structure of this compound. Due to the molecule's symmetry, only eight distinct carbon signals are observed: four for the aromatic carbons and four for the aliphatic carbons. arxiv.org The carbon atom bonded to the bromine (C-Br) shows a signal around 119.25 ppm. The other aromatic carbons appear in the typical downfield region of 130-142 ppm. arxiv.org The aliphatic carbons of the heptane chain are observed in the upfield region, with the benzylic carbon (α-C) at approximately 35.28 ppm and the other methylene carbons resonating between 29.00 and 31.22 ppm. arxiv.org

¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 141.69 | Aromatic C (quaternary, attached to heptyl) |

| 131.24 | Aromatic C-H (ortho to Br) |

| 130.13 | Aromatic C-H (meta to Br) |

| 119.25 | Aromatic C (quaternary, attached to Br) |

| 35.28 | α-CH₂ (Benzylic) |

| 31.22 | Aliphatic CH₂ |

| 29.22 | Aliphatic CH₂ |

| 29.00 | Aliphatic CH₂ |

Data sourced from literature. arxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. For this compound, the absorption of UV light is dominated by the bromophenyl chromophores. The heptane chain acts as a flexible, insulating linker and does not absorb in the near-UV or visible range.

The electronic spectrum is expected to show absorptions characteristic of substituted benzene rings. These arise from π → π* transitions. Typically, substituted benzenes display two main absorption bands: the E2-band (stronger, around 200-230 nm) and the B-band (weaker, with fine structure, around 250-280 nm). The presence of the bromine substituent can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The primary absorption band for 4-bromo-substituted aromatic compounds often falls in the range of 220-240 nm.

Expected Electronic Transitions for this compound

| Expected λmax (nm) | Transition Type | Chromophore |

|---|---|---|

| ~220–240 | π → π* (E2-band) | Bromophenyl Group |

| ~260–280 | π → π* (B-band) | Bromophenyl Group |

Single Crystal X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction provides unparalleled insight into the precise atomic arrangement within a crystalline solid. This technique has been employed to elucidate the solid-state structure of this compound-1,7-dione, revealing critical details about its molecular geometry and packing in the crystal lattice.

The solid-state structure of this compound-1,7-dione (BBPHD) has been characterized by single-crystal X-ray diffraction. researchgate.net The analysis of the diffraction data reveals the fundamental parameters of the crystal lattice. The determination of the space group is a critical step, as it defines the symmetry elements present in the crystal structure.

A comprehensive crystallographic study of this compound-1,7-dione was reported by Murthy et al. (2019), providing detailed information on its crystal system, space group, and unit cell dimensions. researchgate.netdaneshyari.comwisc.edu For a related compound, 1,5-bis(4-bromophenyl)-3-phenylpentane-1,5-dione, the crystal system is monoclinic with the space group P21/c. nih.gov

The crystallographic data for this compound-1,7-dione is summarized in the interactive table below.

| Parameter | This compound-1,7-dione |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.9188(4) |

| b (Å) | 8.1275(6) |

| c (Å) | 19.5857(14) |

| α (°) | 90 |

| β (°) | 94.133(3) |

| γ (°) | 90 |

| Volume (ų) | 938.41(11) |

| Z | 2 |

Data sourced from the study by Murthy et al. (2019) on this compound-1,7-dione.

The single-crystal structure analysis of this compound-1,7-dione allows for a detailed examination of its molecular conformation. The heptane chain connecting the two bromophenyl groups can adopt various conformations, and its preferred geometry in the solid state is dictated by the minimization of steric strain and the optimization of intermolecular interactions.

The conformation of the molecule is characterized by specific torsion angles along the heptane chain and between the phenyl rings and the carbonyl groups. In the crystalline state, the molecule adopts a centrosymmetric conformation, with the center of inversion located at the midpoint of the central C-C bond of the heptyl chain. The two bromophenyl moieties are positioned on opposite sides of the aliphatic chain.

Computational and Theoretical Frameworks for Understanding 1,7 Bis 4 Bromophenyl Heptane

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost, making it suitable for medium to large molecules. chemrxiv.orgyoutube.com DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wide range of chemical and physical properties. nih.gov

The initial step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For 1,7-Bis(4-bromophenyl)heptane, this process involves finding the minimum energy conformation of the flexible seven-carbon heptane (B126788) chain and the orientation of the two terminal 4-bromophenyl groups. This optimized structure provides fundamental data such as bond lengths, bond angles, and dihedral angles.

The resulting geometry represents the most probable structure of the molecule in the gas phase. These calculations would yield precise measurements for the C-C and C-H bonds of the heptane linker, the C=C and C-H bonds within the aromatic rings, and the critical C-Br bond.

Table 1: Representative Predicted Bond Lengths for this compound (Hypothetical Data) This table illustrates typical results from a DFT geometry optimization. Actual values would depend on the specific level of theory and basis set used.

| Bond Type | Typical Predicted Bond Length (Å) |

| C-C (aliphatic) | 1.53 - 1.54 |

| C=C (aromatic) | 1.39 - 1.40 |

| C-H (aliphatic) | 1.09 - 1.10 |

| C-H (aromatic) | 1.08 - 1.09 |

| C-Br | ~1.91 |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds.

For this compound, the analysis would predict characteristic vibrational frequencies corresponding to:

C-H stretching from the aliphatic heptane chain and the aromatic rings.

C=C stretching within the phenyl rings.

CH₂ bending and rocking modes from the flexible linker.

C-Br stretching , which typically appears in the lower frequency region of the IR spectrum.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying the compound.

Table 2: Expected Vibrational Frequency Ranges for Key Functional Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| CH₂ Bending (Scissoring) | ~1465 |

| C-Br Stretch | 600 - 500 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. youtube.comyoutube.com The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). schrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.comscispace.com In this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl rings, while the LUMO would also be distributed across these aromatic systems. The flexible heptane chain acts as an insulating linker, likely having a minimal contribution to the frontier orbitals. DFT calculations provide precise energy values for these orbitals, allowing for the determination of the energy gap. scispace.com

Table 3: Hypothetical Frontier Orbital Energies for this compound Calculations are typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p).

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and charge distribution within a molecule. q-chem.com It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, closely resembling a classical Lewis structure. acs.org

For this compound, NBO analysis would quantify the natural atomic charges on each atom, revealing the electron-withdrawing effect of the bromine atoms on the phenyl rings. It would also analyze hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electrons from a filled bonding or lone-pair orbital into an adjacent empty antibonding orbital. nih.gov These interactions are crucial for understanding the fine details of the molecule's electronic structure and stability.

Molecular Dynamics Simulations for Conformational Landscapes

Due to its flexible seven-carbon chain, this compound can exist in a vast number of different spatial arrangements, or conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape by simulating the atomic motions of the molecule over time. semanticscholar.orgarxiv.org

Quantum Chemical Calculations in Reactivity Studies

The data obtained from DFT calculations can be used to predict the chemical reactivity of this compound. researchgate.net Reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors help predict how the molecule will behave in a chemical reaction.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map visualizes the electrostatic potential on the electron density surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would likely show negative potential around the electronegative bromine atoms and the π-systems of the phenyl rings, indicating these are potential sites for electrophilic attack. researchgate.netnih.gov

Reactivity Profiles and Transformational Chemistry of 1,7 Bis 4 Bromophenyl Heptane

Investigation of Halogen Reactivity in Aromatic Substitution Reactions

The chemical behavior of 1,7-bis(4-bromophenyl)heptane is significantly influenced by the two bromine atoms attached to the phenyl rings. These bromine atoms are moderately deactivating yet ortho-, para-directing for electrophilic aromatic substitution (EAS) reactions. wku.edu The heptane (B126788) chain, being an alkyl group, is a weak activator and also directs incoming electrophiles to the ortho and para positions. In this molecule, the para position is already occupied by the bromine atom. Therefore, any further electrophilic substitution will be directed to the positions ortho to the heptane chain (meta to the bromine).

The reactivity of the C-Br bond itself is central to the synthetic utility of this compound. The bromine atoms serve as excellent leaving groups in a variety of transition metal-catalyzed reactions, which are generally more synthetically valuable than further EAS reactions on the ring. wku.edu Classical electrophilic aromatic bromination typically requires harsh conditions and may lack regioselectivity, often yielding a mixture of isomers. wku.edu However, the primary value of the bromophenyl moieties in this compound lies in their ability to participate in reactions that replace the bromine atom, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions involving Bromophenyl Moietiesmdpi.comresearchgate.net

The bromophenyl groups of this compound are ideal substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have revolutionized organic synthesis. researchgate.netmdpi.com The general catalytic cycle for these processes involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The high efficiency, mild reaction conditions, and broad functional group tolerance make these methods highly suitable for modifying this compound. researchgate.netsigmaaldrich.com

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for C-C bond formation, reacting an organoboron compound with an organic halide. youtube.com In the case of this compound, the two bromine atoms can be sequentially or simultaneously replaced by coupling with various aryl or vinyl boronic acids or their corresponding boronic esters. nih.govrsc.org This reaction is valued for its mild conditions, the low toxicity of boron-containing byproducts, and its compatibility with a wide array of functional groups. libretexts.orgresearchgate.net

The reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water. youtube.commdpi.com The base plays a crucial role in the transmetalation step of the catalytic cycle. rsc.org By choosing different boronic acids, a vast library of derivatives can be synthesized from the this compound scaffold.

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid, 4-tolylboronic acid, Vinylboronic acid | Nucleophilic partner, source of the new C-group |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Base | K₂CO₃, K₃PO₄, NaOH, Cs₂CO₃ | Activates the boron reagent for transmetalation |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | Solubilizes reactants and facilitates the reaction |

Beyond the Suzuki-Miyaura coupling, the bromophenyl moieties of this compound are amenable to a range of other palladium- and nickel-catalyzed cross-coupling reactions for C-C bond formation. mdpi.comwikipedia.org These reactions utilize different organometallic reagents and offer alternative synthetic routes with distinct advantages in terms of scope and reactivity.

Heck Reaction : This reaction couples the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org It is a powerful method for the vinylation of aryl halides.

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a combination of palladium and a copper(I) co-catalyst, providing a direct route to arylalkynes. libretexts.orgmdpi.comgelest.com

Negishi Coupling : This reaction involves the coupling of the aryl bromide with an organozinc reagent. organic-chemistry.org It is known for its high reactivity and functional group tolerance, allowing for the formation of C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. wikipedia.org

Stille Coupling : This reaction utilizes an organotin (stannane) reagent to couple with the aryl bromide. libretexts.org While organotin compounds are toxic, the reaction is very versatile and tolerant of many functional groups. wikipedia.org

| Reaction Name | Organometallic Reagent | Bond Formed (with Ar-Br) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Ar-R (R=aryl, vinyl) | Stable reagents, mild conditions, low toxicity. libretexts.org |

| Heck | Alkene | Ar-alkene | Direct vinylation of aryl halides. organic-chemistry.org |

| Sonogashira | Terminal Alkyne | Ar-alkyne | Requires Pd and Cu(I) co-catalyst. wikipedia.org |

| Negishi | Organozinc (R-ZnX) | Ar-R (R=alkyl, aryl, etc.) | High reactivity, sensitive reagents. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin (R-SnR'₃) | Ar-R (R=alkyl, aryl, etc.) | Versatile, but tin reagents are toxic. libretexts.orgwikipedia.org |

Reactivity of Ketone Functionalities in Derivatives (e.g., 1,7-dione)

Derivatives of this compound can be synthesized where the heptane chain is functionalized, for instance, to include ketone groups, creating a 1,7-diarylheptane-1,7-dione structure. The reactivity of such a derivative would be dominated by the two ketone functionalities. These ketones are susceptible to a wide range of nucleophilic addition reactions.

The chemistry of related natural products, such as diarylheptanoids like 1,7-bis(4-hydroxyphenyl)-1-heptene-3,5-dione (B1243379) and 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione, provides insight into the potential reactivity of the dione (B5365651) functionality. nih.govnih.govnist.gov The methylene (B1212753) group situated between the two carbonyls in a 1,3-dione system is acidic and can be deprotonated to form a stable enolate. This enolate can then act as a nucleophile in various reactions, including alkylations and aldol (B89426) condensations. Furthermore, the ketone groups themselves can undergo:

Reduction : Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding secondary alcohols.

Reductive Amination : Reaction with an amine in the presence of a reducing agent to form new C-N bonds.

Wittig Reaction : Reaction with a phosphorus ylide to convert the C=O bond into a C=C double bond.

Grignard and Organolithium Reactions : Addition of organometallic reagents to form tertiary alcohols.

Formation of Novel Derivatives through Synthetic Modifications

The synthesis of novel derivatives from this compound is readily achieved through the chemical transformations discussed. The palladium-catalyzed cross-coupling reactions are paramount, allowing for the creation of an extensive range of biaryl and styrenyl derivatives by modifying the phenyl rings. researchgate.netresearchgate.net For example, a double Suzuki coupling with an appropriate diboronic acid could lead to the formation of macrocycles or polymers.

Simultaneously, the heptane backbone can be modified. For instance, benzylic oxidation could introduce ketone functionalities, as discussed in the previous section, opening up another avenue for derivatization. Hydrogenation of aromatic rings can yield cyclohexyl derivatives. nih.gov The combination of modifying the aromatic rings via cross-coupling and functionalizing the aliphatic chain provides a rich platform for creating a diverse array of new chemical entities with tailored structural and electronic properties. researchgate.net

Materials Science Applications and Advanced Functional Materials

Utilization as Building Blocks for Polymeric Architectures

The bifunctional nature of 1,7-Bis(4-bromophenyl)heptane makes it an ideal monomer for the synthesis of various polymeric architectures through well-established polycondensation reactions. The two bromine atoms can readily participate in carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the formation of high-molecular-weight polymers with tailored properties.

Several palladium-catalyzed cross-coupling reactions are particularly well-suited for the polymerization of aryl dihalides like this compound. These methods are known for their high efficiency, functional group tolerance, and ability to create well-defined polymer backbones.

Key Polymerization Reactions:

| Polymerization Reaction | Catalyst System (Typical) | Resulting Polymer Linkage | Potential Polymer Class |

| Suzuki Polycondensation | Pd(PPh₃)₄ / Base | -Ar-Ar- | Poly(p-phenylene)s and derivatives |

| Buchwald-Hartwig Amination | Pd catalyst / Ligand / Base | -Ar-NR-Ar- | Poly(arylamine)s |

| Ullmann Condensation | Copper-based catalyst | -Ar-Ar- or -Ar-O-Ar- | Poly(p-phenylene)s, Poly(arylene ether)s |

For instance, in Suzuki polycondensation , this compound can be reacted with an aromatic bis(boronic acid) or bis(boronic ester) to yield poly(p-phenylene) type polymers. The flexible heptane (B126788) spacer in the resulting polymer chain would disrupt the conjugation of the poly(p-phenylene) backbone, influencing the material's optical and electronic properties while enhancing its solubility.

Similarly, Buchwald-Hartwig amination polymerization with diamines would lead to the formation of poly(arylamine)s. These polymers are of interest for their potential applications in organic electronics, such as hole-transporting layers in organic light-emitting diodes (OLEDs).

The classical Ullmann condensation offers another route to poly(p-phenylene)s through the coupling of the bromophenyl groups. While often requiring harsher reaction conditions, it remains a viable method for the synthesis of these robust polymers.

Development of Supramolecular Structures with Specific Architectures

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct molecular shape and functional groups of this compound make it a promising candidate for the construction of supramolecular architectures.

The key interactions that can drive the self-assembly of this compound and its derivatives include:

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-donating atoms (e.g., nitrogen, oxygen) on other molecules to form defined and directional interactions.

π-π Stacking: The phenyl rings can engage in π-π stacking interactions, contributing to the stability of the assembled structures.

By chemically modifying the bromophenyl groups, for example, by introducing hydrogen-bonding moieties, the self-assembly process can be further directed to create intricate and functional supramolecular networks. These networks can exhibit properties such as guest encapsulation, catalysis, and stimuli-responsiveness, making them suitable for applications in sensing, separation, and drug delivery. The flexible heptane linker can allow for the formation of macrocyclic structures or extended linear chains depending on the directing intermolecular forces.

Role in Liquid Crystalline Materials and Electro-optical Applications

Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The molecular structure of this compound, with its two rigid phenyl groups connected by a flexible alkyl chain, is characteristic of a "dimeric" liquid crystal precursor.

While this compound itself may not be mesogenic, its derivatives, where the bromine atoms are replaced with mesogenic (liquid crystal-forming) units, are of significant interest. A closely related compound, 1,7-bis(4-cyanobiphenyl-4'-yl)heptane (CB7CB), is a well-studied liquid crystal dimer that exhibits a nematic phase. The heptane spacer plays a crucial role in determining the mesophase behavior and transition temperatures.

The flexible heptane chain in such dimeric molecules imparts a degree of conformational freedom, which can lead to the formation of unconventional liquid crystal phases, such as the twist-bend nematic (NTB) phase. These phases are of fundamental scientific interest and have potential applications in electro-optical devices that require fast switching times.

The introduction of this compound-derived units into polymeric structures can also lead to the development of liquid crystalline polymers. These materials combine the properties of liquid crystals with the processability of polymers and are used in applications such as optical films and displays.

Engineering of Functional Materials through Structural Modifications

The true potential of this compound lies in its capacity to be chemically transformed into a wide range of functional materials. The bromine atoms serve as versatile synthetic handles for introducing various functional groups, thereby tailoring the material's properties for specific applications.

Examples of Structural Modifications and Potential Applications:

| Modification Reaction | Reagent | Resulting Functional Group | Potential Application of Material |

| Sonogashira Coupling | Terminal Alkynes | Aryl-alkyne | Conjugated polymers for organic electronics |

| Heck Coupling | Alkenes | Aryl-alkene | Photoluminescent materials, organic semiconductors |

| Cyanation | Cyanide salts | Nitrile (-CN) | Precursors for liquid crystals, electron-accepting materials |

| Lithiation/Borylation | Organolithium reagents / Borates | Boronic acid/ester | Monomers for Suzuki polycondensation |

Through these and other transformations, this compound can be converted into monomers for the synthesis of:

Conjugated Polymers: By introducing unsaturated linkages (e.g., double or triple bonds) at the bromine positions, conjugated polymers with interesting photophysical and electronic properties can be prepared. These materials are candidates for use in solar cells, sensors, and light-emitting devices.

Porous Organic Polymers (POPs): By using this compound as a building block in polymerization reactions that lead to cross-linked networks, porous materials with high surface areas can be synthesized. These POPs have potential applications in gas storage, separation, and catalysis.

Processable High-Performance Polymers: The incorporation of the flexible heptane spacer can improve the solubility and processability of otherwise rigid and intractable high-performance polymers, such as poly(arylene ether)s or polyimides, without significantly compromising their desirable thermal and mechanical properties.

Supramolecular and Coordination Chemistry of 1,7 Bis 4 Bromophenyl Heptane Derived Systems

Exploration of Halogen Bonding Interactions in Self-Assembly

Halogen bonding is a significant non-covalent interaction in supramolecular chemistry, where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the case of 1,7-bis(4-bromophenyl)heptane, the bromine atoms are potential halogen bond donors. In self-assembly processes, these bromine atoms could interact with halogen bond acceptors on neighboring molecules to form defined supramolecular architectures.

Theoretical studies and research on analogous molecules, such as those containing iodophenyl or other bromophenyl groups, have demonstrated the formation of various halogen-bonded networks. The strength and directionality of these bonds are influenced by factors like the nature of the halogen, the electron-withdrawing character of the aromatic ring, and the geometry of the interacting molecules. However, without experimental data from crystal structures or solution-state studies of this compound, any discussion of its specific halogen bonding behavior remains speculative.

Design Principles for Supramolecular Recognition and Host-Guest Chemistry

The flexible heptane (B126788) chain in this compound could allow the molecule to adopt various conformations, making it a potential candidate for host-guest chemistry. As a host, it might encapsulate guest molecules within a cavity formed by the folding of its aliphatic chain and the aromatic end-groups. Conversely, as a guest, its linear and flexible nature could allow it to fit within the cavities of larger host molecules.

The design of such host-guest systems relies on principles of molecular complementarity, including size, shape, and chemical functionality. The bromophenyl groups could offer sites for aromatic stacking or halogen bonding interactions with a potential host or guest. However, no studies have been published that explore the binding affinities, thermodynamics, or structural details of host-guest complexes involving this compound.

Integration into Metallo-Supramolecular Assemblies

Metallo-supramolecular assemblies are formed through the coordination of organic ligands to metal ions. The this compound molecule, in its current form, lacks typical coordinating groups (like pyridyl or carboxylate moieties) necessary to act as a ligand for metal ions.

To be integrated into such assemblies, the molecule would first need to be functionalized. For instance, the bromine atoms could be replaced with coordinating groups through cross-coupling reactions. The resulting ligand, with its flexible heptane spacer, could then be used to construct various metallo-supramolecular architectures, such as metallacycles or coordination polymers. The flexibility of the linker would influence the final structure and properties of the assembly. As no such derivatives or their coordination complexes have been reported, this remains a hypothetical application.

Ligand Design and Coordination with Transition Metals

Following from the previous point, the design of ligands based on the this compound scaffold would be the first step towards studying its coordination chemistry with transition metals. By introducing donor atoms, a variety of ligand types could be envisioned, including bidentate, tridentate, or even bridging ligands.

The coordination of such ligands to transition metals would depend on the nature of the metal ion (e.g., its preferred coordination geometry and electronic properties) and the specific coordinating groups introduced onto the organic backbone. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties. However, in the absence of any synthesized ligands derived from this compound and their corresponding metal complexes, no concrete data on their synthesis, structure, or function can be presented.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of 1,7-Bis(4-bromophenyl)heptane and its derivatives will likely prioritize the development of more sustainable methodologies.

Key areas of focus will include:

Use of Greener Solvents: A shift away from traditional volatile organic compounds towards more environmentally benign solvents such as water, supercritical fluids, or bio-derived solvents is anticipated. researchgate.net Three-component reactions have been successfully performed under aqueous and catalyst-free conditions to produce 1,4-diketone scaffolds, showcasing the potential for water as a solvent in complex organic syntheses. rsc.org

Catalyst-Free or Reusable Catalysts: Research into catalyst-free reaction conditions or the use of heterogeneous, recyclable catalysts will be crucial. For instance, the synthesis of 1,8-dioxo-octahydroxanthenes has been demonstrated using a water-resistant and reusable Lewis acid catalyst, Samarium(III) chloride. nih.gov

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as addition and cycloaddition reactions, will be favored to minimize waste.

A hypothetical comparison of a traditional versus a green synthetic approach for a diarylalkane is presented in Table 1.

| Parameter | Traditional Synthesis | Green Synthesis |

| Solvent | Toluene (B28343) | Water or Supercritical CO2 |

| Catalyst | Homogeneous Palladium Catalyst | Heterogeneous, Recyclable Catalyst |

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |

| Waste Generation | High | Low |

Table 1: Comparison of Traditional and Green Synthetic Approaches for Diarylalkanes. This interactive table highlights the potential improvements in sustainability by adopting green chemistry principles in the synthesis of compounds like this compound.

Exploration of Novel Catalytic Transformations

The two bromine atoms on the phenyl rings of this compound are ideal handles for a variety of catalytic cross-coupling reactions, enabling the construction of more complex molecules.

Future research will likely explore:

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the bromophenyl groups with organoboron compounds. nih.gov This could be used to introduce a wide range of functional groups, including alkyl, alkenyl, and aryl substituents, leading to novel materials with tailored electronic and photophysical properties. mdpi.comresearchgate.netrsc.org

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling with alkenes. organic-chemistry.orglibretexts.org This could be employed to synthesize polymers with conjugated backbones or to attach vinyl groups for subsequent polymerization reactions. digitellinc.com

Ullmann Coupling: This copper-catalyzed reaction is particularly useful for forming carbon-oxygen or carbon-nitrogen bonds, enabling the synthesis of diaryl ethers or diaryl amines. nih.govprinceton.eduorganic-chemistry.orgnih.govbeilstein-journals.org This could lead to the creation of novel polymers with enhanced thermal stability or specific host-guest binding properties. mdpi.com

Sonogashira Coupling: This reaction would enable the introduction of alkyne functionalities, which are valuable for click chemistry applications and the synthesis of extended conjugated systems.

Computational Design of Advanced Materials

Computational chemistry and materials science offer powerful tools for predicting the properties and guiding the design of new materials. For this compound, computational studies will be instrumental in several areas:

Self-Assembled Monolayers (SAMs): The flexible heptane (B126788) chain and the potential for the bromophenyl groups to interact with surfaces make this molecule a candidate for forming SAMs. aip.org Computational simulations can predict the packing structures, formation processes, and functional properties of such monolayers on various substrates. rsc.orgpusan.ac.krnih.gov

Flexible Metal-Organic Frameworks (MOFs): The flexible nature of the heptane linker could be exploited in the design of flexible MOFs. researchgate.netresearchgate.netrsc.org Computational modeling can help in designing linkers that lead to MOFs with desired flexibility and guest-responsive behaviors. chemrxiv.orgrsc.org

Polymer Properties: Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound, such as their mechanical strength, thermal stability, and morphology.

A hypothetical workflow for the computational design of a material based on this compound is outlined in Table 2.

| Step | Description | Computational Tool |

| 1 | Molecular Modeling | Creation of the 3D structure of the monomer. |

| 2 | Conformational Analysis | Exploration of the possible shapes of the flexible heptane chain. |

| 3 | Polymer Construction | Building a virtual polymer chain from the monomer units. |

| 4 | Molecular Dynamics Simulation | Simulating the behavior of the polymer over time to predict bulk properties. |

| 5 | Property Prediction | Calculation of properties such as glass transition temperature and Young's modulus. |

Table 2: Workflow for Computational Design of Polymers. This interactive table illustrates the steps involved in using computational methods to design and predict the properties of new materials derived from this compound.

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid organic-inorganic materials allows for the combination of the desirable properties of both components, such as the processability of organic polymers and the thermal stability of inorganic materials. rsc.orgmdpi.comcsic.esresearchgate.net The bifunctional nature of this compound makes it an excellent candidate for incorporation into such systems.

Future research directions include:

Sol-Gel Chemistry: The bromophenyl groups can be functionalized with alkoxysilane moieties, which can then undergo sol-gel processing to form a covalently linked organic-inorganic hybrid network. ipme.ru

Nanoparticle Functionalization: The molecule could be used to surface-functionalize inorganic nanoparticles, leading to improved dispersibility in organic matrices and the introduction of new functionalities.

Precursors for Porous Carbons: Pyrolysis of polymers or MOFs derived from this compound could lead to the formation of porous carbon materials with potential applications in catalysis and energy storage.

Advanced Characterization Techniques for Complex Structures

As more complex materials and molecules are synthesized from this compound, advanced characterization techniques will be essential to fully elucidate their structures and properties.

Key techniques will include:

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques are crucial for the characterization of halogenated organic compounds and can provide detailed information about their molecular weight and fragmentation patterns. semanticscholar.orgchemrxiv.org

NMR Crystallography: This technique combines solid-state NMR spectroscopy with computational methods to provide detailed structural information, even for materials that are not amenable to single-crystal X-ray diffraction. nih.govworktribe.comnih.govrsc.orgsemanticscholar.org This will be particularly valuable for characterizing semi-crystalline or disordered materials derived from this compound.

In-situ Spectroscopies: Techniques that allow for the characterization of materials under reaction conditions or in response to external stimuli will be vital for understanding the dynamic behavior of flexible MOFs and other responsive materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,7-bis(4-bromophenyl)heptane, and how can its purity be validated experimentally?

The compound is typically synthesized via condensation reactions involving brominated aromatic precursors. For example, Murthy et al. (2019) detailed the synthesis of its diketone derivative (this compound-1,7-dione) using a multi-step protocol involving Friedel-Crafts acylation followed by bromination. Purity validation requires 1H-NMR (e.g., sharp singlet peaks for aromatic protons at δ 7.3–7.5 ppm) and HPLC (>98% purity). Cross-referencing with IR spectroscopy (C-Br stretches at ~560 cm⁻¹) and elemental analysis (C, H, Br content) is critical .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct safety data for this compound is limited, analogs like 1,7-bis(4-hydroxyphenyl) derivatives require:

Q. How can researchers characterize the conformational flexibility of this compound?

Dynamic NMR and X-ray crystallography are key. Murthy et al. (2019) used X-ray diffraction to reveal a twisted conformation of the heptane chain due to steric hindrance between bromophenyl groups. Computational methods (e.g., DFT) can model rotational barriers (~5–10 kcal/mol for phenyl ring rotation) and predict stable conformers .

Advanced Research Questions

Q. What strategies optimize the reactivity of this compound in cross-coupling reactions?

The bromine substituents enable Suzuki-Miyaura coupling for functionalization. Key parameters:

- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in THF/water.

- Temperature : 80–100°C for 12–24 hours.

- Monitoring : Track aryl bromide conversion via GC-MS or TLC. Note: Steric bulk may reduce yields; pre-activation with Grignard reagents can enhance reactivity .

Q. How do electronic properties of this compound influence its applications in supramolecular chemistry?

The electron-withdrawing bromine groups enhance π-π stacking interactions, making the compound suitable for:

Q. What computational methods are effective in predicting the photophysical behavior of this compound derivatives?

Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM for DMSO) predicts UV-Vis absorption spectra. Key transitions involve aryl Br → heptane chain charge transfer bands at ~290–320 nm. Pair with experimental fluorescence quenching studies to validate exciton migration efficiency .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How to address this?

Variations arise from polymorphism or residual solvents. For example, Murthy et al. (2019) reported a melting point of 145–147°C for the diketone derivative, while other studies note ±5°C deviations. Mitigation strategies:

Q. Methodological Tables

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| 1H-NMR | Conformational analysis | δ 7.3–7.5 ppm (aromatic H), δ 2.6–3.1 ppm (CH₂) | |

| X-ray diffraction | Crystal structure determination | Space group P21/n, Z = 4 | |

| TD-DFT | Photophysical property prediction | B3LYP/6-311+G(d,p), SMD solvation model |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.